Methyl 4-nitro-2-sulfamoylbenzoate
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Overview
Description
“Methyl 4-nitro-2-sulfamoylbenzoate” is a chemical compound with the molecular formula C8H8N2O6S . It has a molecular weight of 260.23 .
Molecular Structure Analysis
The InChI code for “Methyl 4-nitro-2-sulfamoylbenzoate” is1S/C8H8N2O6S/c1-16-8(11)6-3-2-5(17(9,14)15)4-7(6)10(12)13/h2-4H,1H3,(H2,9,14,15)
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“Methyl 4-nitro-2-sulfamoylbenzoate” is a powder at room temperature . The compound’s boiling point and other physical and chemical properties are not specified in the search results.Scientific Research Applications
Synthetic Approach to Sulfonylurea Herbicides
“Methyl 4-nitro-2-sulfamoylbenzoate” is related to the synthesis of sulfonylurea herbicides, specifically iodosulfuron-methyl sodium and metsulfuron-methyl . These herbicides are widely used to control broadleaf weeds in plant cultivations . The compounds of interest were prepared by controlled hydrolytic degradation of active substances or by de novo synthesis from commercially available triazine precursor .
Water Analysis
The metabolites of iodosulfuron-methyl sodium and metsulfuron-methyl, which are related to “Methyl 4-nitro-2-sulfamoylbenzoate”, have been used for water analysis . A separation and quantification method using reversed-phase high-performance liquid chromatography coupled with tandem mass spectrometry was developed for this purpose . The validated method was applied for the analysis of all studied compounds in the extracts from water samples collected from the Vistula river (Toruń, Poland) .
Environmental Impact
The sulfonylurea herbicides related to “Methyl 4-nitro-2-sulfamoylbenzoate” undergo a number of processes providing compounds commonly referred to as metabolites when introduced to the environment . Some are plant, fungal, or bacterial metabolism products, and others are formed in hydrolytic and photochemical degradation reactions in soil and surface water .
Safety and Hazards
The safety information for “Methyl 4-nitro-2-sulfamoylbenzoate” indicates that it is a combustible liquid and harmful if swallowed . It is also harmful to aquatic life . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces . In case of a leak, it is advised to stop the leak if it is safe to do so .
properties
IUPAC Name |
methyl 4-nitro-2-sulfamoylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O6S/c1-16-8(11)6-3-2-5(10(12)13)4-7(6)17(9,14)15/h2-4H,1H3,(H2,9,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMWXYZOQXJLQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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